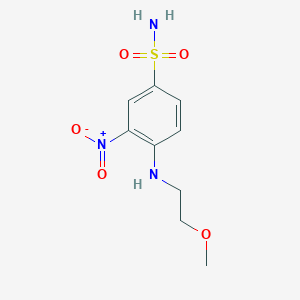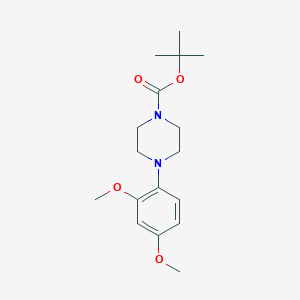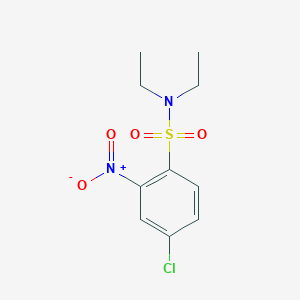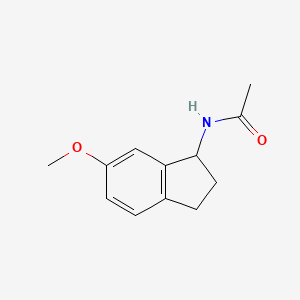![molecular formula C12H16O2S B13869638 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Thiophen-3-yl-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure that includes a thiophene ring and a dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a thiophene derivative with a suitable dioxaspirodecane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The thiophene ring and spirocyclic structure may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a spirocyclic structure but with different functional groups and biological activities.
1,6,9-Tri-oxaspiro[4.5]decane: Another spirocyclic compound with distinct structural features and applications
Uniqueness: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the thiophene ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
8-thiophen-3-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H16O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h3,8-10H,1-2,4-7H2 |
InChI Key |
NATWPQCTIGAKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CSC=C3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)

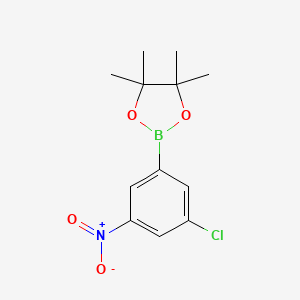
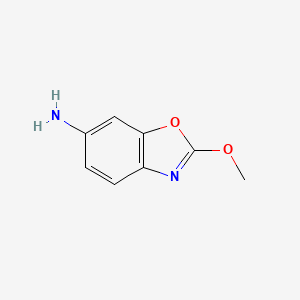
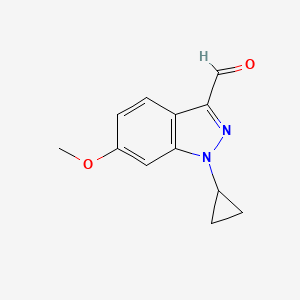


![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

